
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12BrF2N3O4S2 and its molecular weight is 516.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
Research indicates that acetamide derivatives, including compounds structurally related to 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide, possess antibacterial properties. A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating their effectiveness as moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Anticancer Activity
Compounds with structures similar to the specified chemical have been evaluated for anticancer activities. Zyabrev et al. (2022) studied a series of 4-arylsulfonyl-1,3-oxazoles, closely related in structure, and found them to exhibit anticancer activity against various cancer cell lines, suggesting potential for future in-depth studies (Zyabrev et al., 2022).
Antimicrobial and Hemolytic Activity
Studies by Gul et al. (2017) and Abbasi et al. (2020) on related acetamide derivatives have highlighted their potential in antimicrobial applications. These compounds showed activity against selected microbial species, with some demonstrating lower toxicity and potential for biological screening and application trials (Gul et al., 2017), (Abbasi et al., 2020).
Enzyme Inhibitory Potential
Research on related structures has also explored their enzyme inhibitory capabilities. Abbasi et al. (2019) synthesized compounds with benzodioxane and acetamide moieties, revealing substantial inhibitory activity against yeast α-glucosidase, suggesting potential therapeutic applications (Abbasi et al., 2019).
Additional Biological Activities
Further research has demonstrated that similar compounds possess diverse biological activities, such as antimicrobial, antifungal, and antioxidant properties. Studies by Fahim and Ismael (2019) and Talapuru et al. (2014) contribute to understanding the broad spectrum of activities exhibited by these compounds, showcasing their potential in various pharmaceutical applications (Fahim & Ismael, 2019), (Talapuru et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide' involves the reaction of 2,4-difluoroaniline with ethyl chloroacetate to form N-(2,4-difluorophenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(2,4-difluorophenyl)glycine chloride. The resulting compound is then reacted with 5-amino-4-bromopyrimidine-2(1H)-one to form N-(2,4-difluorophenyl)-2-(5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylthio)acetamide. Finally, the compound is deprotected using a suitable reagent to obtain the desired product.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl chloroacetate", "thionyl chloride", "5-amino-4-bromopyrimidine-2(1H)-one" ], "Reaction": [ "Step 1: Reaction of 2,4-difluoroaniline with ethyl chloroacetate in the presence of a base to form N-(2,4-difluorophenyl)glycine ethyl ester.", "Step 2: Reaction of N-(2,4-difluorophenyl)glycine ethyl ester with thionyl chloride to form N-(2,4-difluorophenyl)glycine chloride.", "Step 3: Reaction of N-(2,4-difluorophenyl)glycine chloride with 5-amino-4-bromopyrimidine-2(1H)-one in the presence of a suitable base to form N-(2,4-difluorophenyl)-2-(5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylthio)acetamide.", "Step 4: Deprotection of the compound using a suitable reagent to obtain the desired product." ] } | |
CAS番号 |
893789-40-7 |
分子式 |
C18H12BrF2N3O4S2 |
分子量 |
516.33 |
IUPAC名 |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-6-3-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26) |
InChIキー |
SOFBGJOCKNTSEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2469420.png)
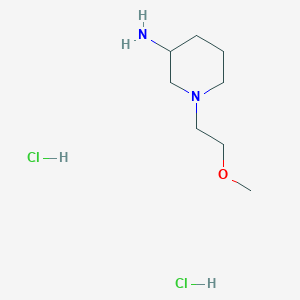
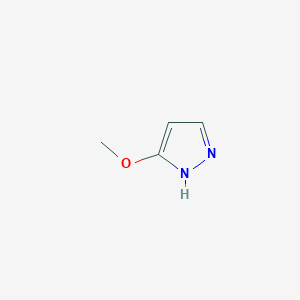
![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)
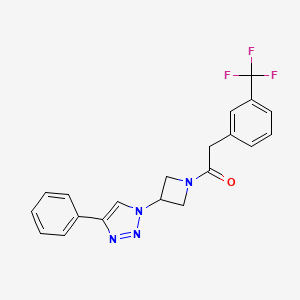
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2469430.png)
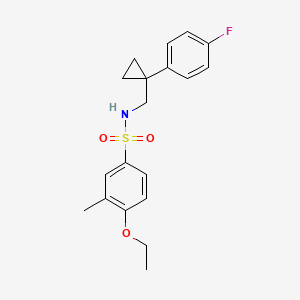
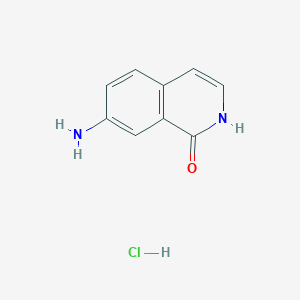
![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)
![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)
![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)
![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)